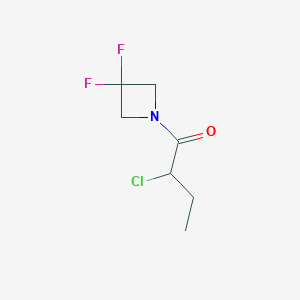

2-Chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one

Description

2-Chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one is a halogenated ketone derivative featuring a 3,3-difluoroazetidine ring. This compound is of interest in medicinal and organic chemistry due to its unique structural motifs: the azetidine ring (a four-membered nitrogen heterocycle) with two fluorine substituents and a chloro-ketone moiety. The fluorine atoms enhance electronegativity and metabolic stability, while the chloro-ketone group offers reactivity for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

2-chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClF2NO/c1-2-5(8)6(12)11-3-7(9,10)4-11/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFDLOATCVTIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(C1)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one is a synthetic compound notable for its potential biological activities. Characterized by a chloro group and a difluoroazetidinyl moiety, this compound has garnered interest for its applications in medicinal chemistry and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C6H8ClF2NO |

| Molecular Weight | 183.58 g/mol |

| Purity | Min. 95% |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can modulate cellular pathways by binding to receptors or enzymes, influencing processes such as:

- Cell Proliferation: The compound may affect the growth and division of cells.

- Apoptosis: It can influence programmed cell death, which is crucial in cancer therapy.

- Signal Transduction: The modulation of signaling pathways may lead to altered cellular responses.

Biological Activity and Research Findings

Research has indicated that compounds similar to this compound have shown promise in various therapeutic areas, particularly in cancer treatment. Studies suggest that the compound may act as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of several oncogenic proteins .

Case Studies

- HSP90 Inhibition:

- Potential Therapeutic Applications:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| 2-Chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one | Similar difluoroazetidinyl moiety | Potential HSP90 inhibition |

| 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride | Piperidine ring addition | Anticancer properties |

| 3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde | Benzaldehyde functional group | Cytotoxic effects on cancer cells |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other chloro-ketone derivatives and azetidine-containing molecules. Key analogues include:

Key Differences :

- Azetidine vs. Phenothiazine/Fluorene Rings: The 3,3-difluoroazetidine ring in the target compound imparts greater conformational rigidity compared to the planar phenothiazine or fluorene systems . This rigidity may enhance binding specificity in drug-receptor interactions.

- Reactivity: The butan-1-one chain in the target compound offers a longer alkyl spacer than ethanone derivatives, which may influence solubility and steric accessibility .

Physicochemical Properties

| Property | Target Compound | Phenothiazine Analogue | Fluorene Analogue |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 3.8 | 4.2 |

| Water Solubility (mg/mL) | ~0.5 | ~0.1 | ~0.05 |

| Thermal Stability (°C) | >200 | ~180 | >250 |

Insights :

- The lower logP of the target compound suggests improved aqueous solubility compared to aromatic analogues, beneficial for pharmacokinetics.

- Thermal stability is moderate, likely due to strain in the azetidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.